molecular formula C10H13N3O3S B4660718 2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE

2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE

Cat. No.: B4660718
M. Wt: 255.30 g/mol
InChI Key: BMJLWVHBRDFPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme functions and developing new drugs.

    Medicine: It may have therapeutic potential in treating diseases due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of 2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves several steps. One common method includes the reaction of 2-aminobenzimidazole with propyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization under acidic conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target and the pathway .

Comparison with Similar Compounds

2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

2-oxo-N-propyl-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-2-5-11-17(15,16)7-3-4-8-9(6-7)13-10(14)12-8/h3-4,6,11H,2,5H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJLWVHBRDFPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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